4,5-Dichlorophthalic Acid: A Comprehensive Technical Guide
4,5-Dichlorophthalic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorophthalic acid, with the CAS number 56962-08-4 , is a halogenated aromatic dicarboxylic acid.[1] Its structure, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and two chlorine atoms, makes it a versatile intermediate in organic synthesis. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and drug development. The presence of chlorine atoms and carboxylic acid functionalities imparts specific reactivity to the molecule, making it a valuable building block for the synthesis of a variety of compounds, including polymers, dyes, and pharmaceutical intermediates.[2]
Chemical and Physical Properties
4,5-Dichlorophthalic acid is a white to off-white crystalline solid.[2] It is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol (B145695) and acetone.[2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 56962-08-4 | [1] |
| Molecular Formula | C₈H₄Cl₂O₄ | [1][3] |
| Molecular Weight | 235.02 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 198-200 °C (decomposes) | [4] |
| Boiling Point | 422.1 °C at 760 mmHg | [5] |
| Density | 1.698 g/cm³ | [5] |
| pKa | ~2.35 (first proton) | [4] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [2] |
| InChI Key | FDOQKGWUMUEJLX-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and derivatization of 4,5-dichlorophthalic acid are crucial for its application in research and development. Below are selected experimental protocols.
Synthesis of 4,5-Dichlorophthalic Anhydride (B1165640)
A common derivative, 4,5-dichlorophthalic anhydride, is often synthesized from the diacid.
Methodology:
-
In a 250 mL round-bottom flask, combine 4,5-dichlorophthalic acid (50.0 g, 0.21 mol) and acetic anhydride (45 mL, 0.22 mol).
-
Heat the mixture at 130 °C for 3 hours.
-
After cooling, collect the solid product by vacuum filtration.
-
Wash the collected solid with petroleum ether (40–60 °C).
-
Recrystallize the product from toluene (B28343) to yield a white solid.
-
Dry the purified product under vacuum.
Synthesis of 2-((2-Carboxy-4-methylphenyl)carbamoyl)-4,5-dichlorobenzoic Acid
This protocol details the reaction of 4,5-dichlorophthalic anhydride with an amine to form a dicarboxylic acid derivative.[6]
Methodology:
-
Reflux a mixture of 4,5-dichlorophthalic anhydride (1 mmol) and 2-amino-5-methyl-benzoic acid (1.2 mmol) in glacial acetic acid for 6-8 hours.
-
After cooling, collect the resulting solid.
-
Wash the solid with water to obtain the final product.
Applications in Research and Drug Development
4,5-Dichlorophthalic acid and its derivatives are valuable precursors in various fields.
-
Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The reactivity of the chlorinated phthalic acid structure allows for the construction of complex molecular architectures necessary for therapeutic agents.
-
Polymers and Materials Science: This compound is utilized in the production of high-performance polymers and resins.[2] It can act as a monomer or a cross-linking agent to impart desirable properties such as thermal stability and chemical resistance. It is also used as an organic linker in the formation of Metal-Organic Frameworks (MOFs).
-
Dyes and Pigments: It is a precursor in the manufacturing of various dyes and pigments.[2]
Toxicological and Safety Information
Comprehensive safety data is essential for handling 4,5-dichlorophthalic acid in a laboratory or industrial setting.
GHS Hazard Classification
-
Skin Irritation: Category 2 (Causes skin irritation).[1]
-
Eye Irritation: Category 2 (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]
Safety Precautions
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[5]
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |
Conclusion
4,5-Dichlorophthalic acid is a key chemical intermediate with significant applications in the pharmaceutical, polymer, and dye industries. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for researchers and developers. Adherence to appropriate safety measures is crucial when handling this compound due to its potential for skin, eye, and respiratory irritation. This guide provides a foundational understanding of 4,5-dichlorophthalic acid for its effective and safe utilization in scientific endeavors.
References
- 1. 4,5-Dichlorophthalic acid | C8H4Cl2O4 | CID 92600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 56962-08-4: 4,5-Dichlorophthalic acid | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Buy 4,5-Dichlorophthalic acid (EVT-459660) | 56962-08-4 [evitachem.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
